3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034309-17-4
VCID: VC6333864
InChI: InChI=1S/C20H26N4O3/c1-27-16-6-9-22(10-7-16)15-12-24(13-15)19(25)8-11-23-14-21-18-5-3-2-4-17(18)20(23)26/h2-5,14-16H,6-13H2,1H3
SMILES: COC1CCN(CC1)C2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C20H26N4O3
Molecular Weight: 370.453

3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

CAS No.: 2034309-17-4

Cat. No.: VC6333864

Molecular Formula: C20H26N4O3

Molecular Weight: 370.453

* For research use only. Not for human or veterinary use.

3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one - 2034309-17-4

Specification

CAS No. 2034309-17-4
Molecular Formula C20H26N4O3
Molecular Weight 370.453
IUPAC Name 3-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-oxopropyl]quinazolin-4-one
Standard InChI InChI=1S/C20H26N4O3/c1-27-16-6-9-22(10-7-16)15-12-24(13-15)19(25)8-11-23-14-21-18-5-3-2-4-17(18)20(23)26/h2-5,14-16H,6-13H2,1H3
Standard InChI Key VVIXEKFURLTHLK-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, delineates its core components:

  • Quinazolin-4(3H)-one backbone: A bicyclic structure comprising fused benzene and pyrimidinone rings, known for its role in kinase inhibition and cytotoxic activity .

  • 3-Oxopropyl side chain: A ketone-bearing propyl group at position 3 of the quinazolinone ring, which may enhance molecular flexibility and substrate binding .

  • Azetidin-1-yl and 4-methoxypiperidin-1-yl moieties: A spirocyclic system combining a four-membered azetidine ring and a six-membered piperidine ring with a methoxy substituent at position 4. This arrangement is hypothesized to influence steric and electronic interactions with biological targets .

Structural analogs, such as 8-[6-[3-(azetidin-1-yl)propoxy]pyridin-3-yl]-1-(3-methoxycyclobutyl)-3-methylimidazo[4,5-c]quinolin-2-one (PubChem CID: 118523357), demonstrate similar hybrid architectures with azetidine-piperidine systems, underscoring the prevalence of such motifs in medicinal chemistry .

Synthetic Methodologies

While no direct synthesis route for this specific compound is documented, plausible pathways can be extrapolated from established quinazolinone derivatization strategies:

Quinazolinone Core Formation

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of 2-aminobenzamide derivatives. A recent H₂O₂-mediated protocol using dimethyl sulfoxide (DMSO) as a carbon source offers a sustainable approach, yielding substituted quinazolinones in 72–82% isolated yields . For example, 3-(2-carboxyphenyl)-4-(3H)-quinazolinone was synthesized via this method, highlighting its applicability to structurally complex analogs .

Side-Chain Functionalization

Physicochemical Properties

Predicted properties based on structural analogs include:

PropertyValue/DescriptionSource Analogue
Molecular formulaC₂₃H₃₀N₄O₄PubChem CID 118523357
Molecular weight450.52 g/molComputed via PubChem
LogP (lipophilicity)~2.1 (moderate permeability)Similar to CID 122397309
Aqueous solubilityLow (≤10 μM at pH 7.4)Quinazolinone derivatives
Hydrogen bond donors/acceptors1/6Structural analysis

The methoxy and carbonyl groups contribute to moderate polarity, while the azetidine-piperidine system enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .

Biological Activity and Mechanistic Insights

Though direct pharmacological data for this compound are unavailable, related quinazolinones exhibit notable bioactivity:

Tyrosine Kinase Inhibition

Quinazolin-4(3H)-one derivatives demonstrate potent inhibition of CDK2, EGFR, and HER2 kinases, with IC₅₀ values ranging from 0.20 to 0.84 μM . Molecular docking studies reveal that substitutions at the 3-position (e.g., propyl chains) facilitate ATP-competitive or non-competitive binding, depending on the kinase’s active-site architecture . The azetidine-piperidine moiety in the target compound may mimic purine-binding motifs, enhancing affinity for kinase domains.

Cytotoxicity Profiles

Quinazolinone hydrazides (e.g., compound 3i from ) exhibit IC₅₀ values of 0.20 ± 0.02 µM against MCF7 breast cancer cells. The ketone and azetidine groups in the target molecule may similarly intercalate DNA or disrupt topoisomerase activity, though empirical validation is needed.

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